5-Bromo-1-benzofuran-2-carbaldehyde
Overview
Description
5-Bromo-1-benzofuran-2-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a bromine atom attached to the benzene ring of the benzofuran structure. This compound serves as a key intermediate in the synthesis of various benzofuran derivatives, which are of interest due to their potential biological activities.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through different pathways. One method involves the palladium-catalyzed carbonylative cyclization of β-bromovinyl aldehydes with alcohols, which yields alkyl 2,5-dihydro-5-oxofuran-2-carboxylates . Another approach is the CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters to form 2,3-disubstituted benzofurans . Additionally, 5-bromosalicylaldehyde can react with hydroxylamine hydrochloride to produce 5-Bromosalicylonitrile, which upon further reactions can yield various benzofuran analogues with potential antimicrobial and pharmacological activities .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using techniques such as X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, was determined using this method . Although not directly related to this compound, this highlights the importance of structural analysis in understanding the properties of benzofuran compounds.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the reaction of 5-bromosalicylaldehyde with different reagents leads to the formation of benzofuran analogues with amino groups, which can be further modified to produce a range of compounds . The photochemical synthesis of phenyl-2-thienyl derivatives from halogenothiophenes, including 5-bromo-thiophene-2-carbaldehyde, demonstrates the reactivity of halogenated compounds under irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary significantly depending on their molecular structure. Solvatochromic and photophysical studies can provide insights into the behavior of these compounds in different solvents, as demonstrated by the emission spectrum and quantum yield variations of a related bromophenyl compound . The synthesis and characterization of 5-bromobenzofuranyl aryl ureas and carbamates further illustrate the diverse properties and potential antimicrobial activities of these compounds .
Scientific Research Applications
Chemical Synthesis
5-Bromo-1-benzofuran-2-carbaldehyde has been utilized in the chemical synthesis of various compounds. For example, it's used in the CuI-catalyzed domino process to produce 2,3-disubstituted benzofurans, demonstrating its utility in complex chemical transformations involving intermolecular C-C bond formation and subsequent intramolecular C-O bond formation processes (Lu et al., 2007). Moreover, its structural derivatives are used in the synthesis of benzofuran aryl ureas and carbamates with significant implications in antimicrobial activities (Kumari et al., 2019).
Biological Activities
Significant research has been conducted on the biological activities of compounds derived from this compound. For instance, new pyrimidines and isoxazoles bearing the benzofuran moiety have been synthesized and characterized for their biological activities (Tirlapur et al., 2010). Additionally, novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their antimicrobial activities (Idrees et al., 2020).
Material Synthesis
Furthermore, this compound has been used in material synthesis. For instance, Pd(ii)-based polyoxometalate polymers, highly efficient as heterogeneous catalysts for Suzuki–Miyaura reactions, have been synthesized, and their structure and function examined, highlighting the versatility of this compound in advanced material synthesis (Hou et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-benzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEGFMDITWHVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383755 | |
Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23145-16-6 | |
Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.